N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide: is a complex organic compound that features a naphthamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide typically involves multiple steps:
Formation of the Naphthamide Core: The initial step involves the formation of the naphthamide core through the reaction of 2-ethoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxyethyl Group:
Cyclopropyl and Furan-2-yl Group Addition: The final steps involve the addition of the cyclopropyl and furan-2-yl groups through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The naphthamide core can be reduced under specific conditions to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthamide core can interact with hydrophobic pockets. The cyclopropyl and furan-2-yl groups can further modulate these interactions, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxy-1-naphthamide
- N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-propoxy-1-naphthamide
Uniqueness
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to its methoxy and propoxy analogs
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-26-18-12-9-15-6-3-4-7-17(15)20(18)21(24)23-14-22(25,16-10-11-16)19-8-5-13-27-19/h3-9,12-13,16,25H,2,10-11,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVNKQYXVTRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3CC3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.